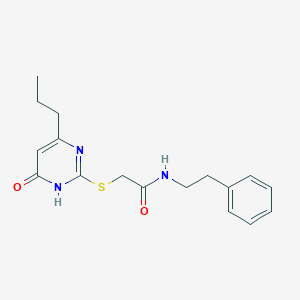

2-(4-羟基-6-丙基-嘧啶-2-基硫代)-N-苯乙基-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

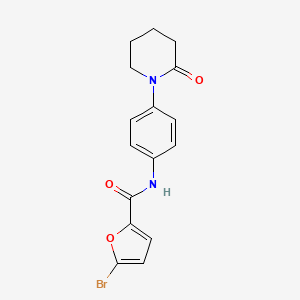

The compound of interest, 2-(4-Hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-acetamide, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related compounds with pyrimidine cores have been synthesized and characterized, suggesting the relevance of this class of compounds in drug discovery and development.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For instance, a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters has been described, which could be analogous to the synthesis of the compound . The synthesis process often includes steps such as amidation, esterification, and the introduction of substituents to the pyrimidine ring, which can significantly alter the compound's properties and biological activity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The crystal structures of related compounds show that these molecules can have a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring at various angles . This conformation is stabilized by intramolecular hydrogen bonds, which can influence the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including the formation of hydrogen-bonded dimers and interactions with metal ions, as seen in the case of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which contains a metal-chelating hydroxamate group and acts as an inhibitor of aminopeptidase N . The reactivity of the pyrimidine ring can also lead to the formation of medium-ring lactams upon irradiation, as demonstrated by the photochemistry of 4(3H)-pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as density functional theory (DFT), can provide insight into the equilibrium geometry, natural bond orbital (NBO) analysis, and vibrational assignments of these compounds . The presence of electronegative atoms, like fluorine, can lead to differences in geometry and intermolecular contacts . The drug likeness of these molecules can be assessed based on Lipinski's rule, and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be predicted computationally .

科学研究应用

抗菌活性:

- 氨基-N-(4-(4-氯苯基)-6-(3,4-二甲苯基)-嘧啶-2-基)-苯磺酰胺,一种相关化合物,已合成并评估其抗菌和抗真菌活性 (Nunna 等,2014).

用于 PET 成像的放射合成:

- 一系列新颖的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺,其结构与查询的化合物相似,已被报道为转运蛋白(18 kDa)的选择性配体,在正电子发射断层扫描 (PET) 成像中具有潜在应用 (Dollé 等,2008).

晶体结构分析:

- 对结构上相关的 2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺的晶体结构的研究,已进行以了解其构象和分子内键合 (Subasri 等,2016);

- 另一项对 N-(4-氯苯基)-2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺的晶体结构的研究,提供了对类似化合物分子构象的见解 (Subasri 等,2017).

缓蚀:

- 2-(烷基硫代)-N-(吡啶-2-基)乙酰胺的衍生物,一种类似于查询化合物的化合物,已被合成并测试其防腐效率 (Yıldırım & Cetin,2008).

光谱研究:

- 对 N-(4,6-二甲基-嘧啶-2-基)-4-[(2-羟基-苯亚甲基)-氨基]苯磺酰胺 (SMS) 进行的一项研究,该化合物具有相似的嘧啶核心,涉及光谱和分子结构研究,以了解其性质和相互作用 (Mansour & Ghani,2013).

抗菌剂的合成:

- 从柠檬酸开始合成吡啶、嘧啶酮、恶嗪酮及其衍生物作为抗菌剂的研究,揭示了类似嘧啶基化合物的抗菌潜力 (Hossan 等,2012).

癌症研究:

- 对 N-[对-[[(2,4-二氨基吡啶并[2,3-d]嘧啶-6-基)甲基]氨基]苯甲酰]-L-谷氨酸的研究,一种具有类似嘧啶碱基的化合物,已显示出显着的体外和体内抗癌活性 (Su 等,1986).

属性

IUPAC Name |

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-2-6-14-11-15(21)20-17(19-14)23-12-16(22)18-10-9-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATXIUIPLOPONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)

![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)